![molecular formula C21H21N3O5S B2494120 Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate CAS No. 451467-22-4](/img/structure/B2494120.png)
Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate involves multiple steps, including the reaction of furan-2-ylmethyl components with propanoylhydrazide and various isothiocyanates to obtain thiosemicarbazide derivatives. These derivatives can undergo ring closure to form triazole rings, demonstrating the compound's complex synthetic pathway and its potential for generating a variety of chemical structures with antimicrobial activity (Trotsko et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like FT-IR, FT-Raman, and NMR, revealing insights into the vibrational wavenumbers, molecular structure, and electron density distributions. Such analyses help in understanding the compound's stability and reactivity, as well as its charge transfer interactions (El-Azab et al., 2016).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including condensation with furfural or thiophene-2-carbaldehyde, demonstrating the compound's versatility in forming new chemical structures with potential biological activities (Dyachenko et al., 2015).
Physical Properties Analysis
Studies on similar compounds have revealed detailed physical properties, including crystal structure and Hirshfeld surface analysis. These studies provide insights into the compound's intermolecular interactions, which are crucial for understanding its solid-state properties and reactivity (Baba et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound derivatives have been explored through their reactions to form various heterocyclic compounds. These reactions reveal the compound's potential for creating a wide range of structures with different biological activities, highlighting its chemical versatility and potential for application in various fields (Abdel-Mohsen, 2014).
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate and related compounds demonstrate potential as antimicrobial agents. Studies have found that these compounds exhibit significant activity against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007); (El-Shehry, El‐Hag, & Ewies, 2020).
Broad-Spectrum Antibacterial Agent
A specific synthesis process involving a related compound has led to the development of a potent broad-spectrum antibacterial agent effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).
Anticancer Potential
Compounds related to this compound have shown promising results in anticancer research. They have been evaluated for cytotoxic activity against various cancer cell lines and have exhibited potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, important targets in cancer therapy (Riadi et al., 2021).
Anti-Inflammatory and Antioxidative Effects
In the realm of anti-inflammatory and antioxidative research, derivatives of this compound have been found to exhibit significant activities. These properties are crucial in the development of treatments for various inflammatory and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Synthetic Methodologies
There is also significant research focused on the synthesis and characterization of related compounds, contributing to the advancement in the field of organic chemistry and drug development. These studies provide foundational knowledge for further exploration and utilization of these compounds in various scientific applications (Sobenina et al., 2011).
Mécanisme D'action
Target of Action
The compound contains a furan ring, which is a common feature in many biologically active compounds . Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Furan derivatives are known to interact with a variety of enzymes and receptors, potentially affecting multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of activities exhibited by furan derivatives, the effects could potentially be quite diverse .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The furan ring, for example, is sensitive to oxidation, which could potentially affect the compound’s stability and activity .
Propriétés
IUPAC Name |
ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-3-9-24-20(27)16-8-7-14(19(26)22-12-15-6-5-10-29-15)11-17(16)23-21(24)30-13-18(25)28-4-2/h3,5-8,10-11H,1,4,9,12-13H2,2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXQGSFACGBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

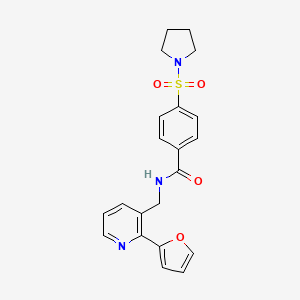
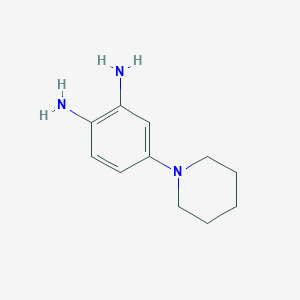
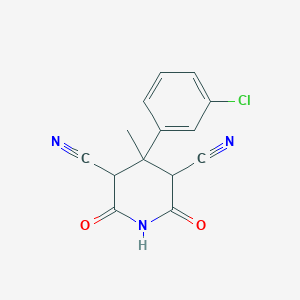
![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)
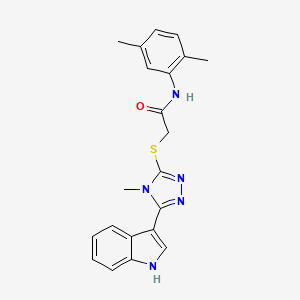
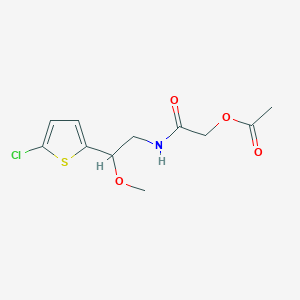
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
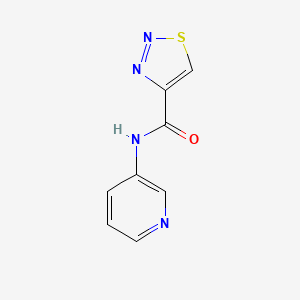

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)
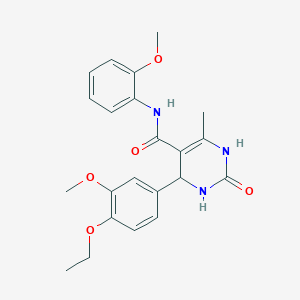
![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)